molecular formula C11H10N2O2 B6167590 methyl 4-aminoisoquinoline-3-carboxylate CAS No. 1555000-79-7

methyl 4-aminoisoquinoline-3-carboxylate

Cat. No.: B6167590
CAS No.: 1555000-79-7
M. Wt: 202.21 g/mol
InChI Key: YAAFULIRFRWYKV-UHFFFAOYSA-N
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Description

Methyl 4-aminoisoquinoline-3-carboxylate is a chemical compound with the molecular formula C11H10N2O2 and a molecular weight of 202.21 g/mol.

Properties

CAS No.

1555000-79-7

Molecular Formula

C11H10N2O2

Molecular Weight

202.21 g/mol

IUPAC Name

methyl 4-aminoisoquinoline-3-carboxylate

InChI

InChI=1S/C11H10N2O2/c1-15-11(14)10-9(12)8-5-3-2-4-7(8)6-13-10/h2-6H,12H2,1H3

InChI Key

YAAFULIRFRWYKV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C2=CC=CC=C2C=N1)N

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-aminoisoquinoline-3-carboxylate typically involves the reaction of 4-aminoisoquinoline with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography to obtain a high-purity compound .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-aminoisoquinoline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carboxylate group can be reduced to form alcohol derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions

Major Products:

    Oxidation: Nitroisoquinoline derivatives.

    Reduction: Isoquinoline alcohol derivatives.

    Substitution: Substituted isoquinoline derivatives

Scientific Research Applications

Methyl 4-aminoisoquinoline-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 4-aminoisoquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the carboxylate group can participate in ionic interactions, further modulating the compound’s biological activity .

Comparison with Similar Compounds

  • Methyl 4-aminoquinoline-3-carboxylate
  • Methyl 4-aminoisoquinoline-2-carboxylate
  • Methyl 4-aminoisoquinoline-3-acetate

Comparison: Methyl 4-aminoisoquinoline-3-carboxylate is unique due to its specific substitution pattern on the isoquinoline ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for targeted research and applications .

Biological Activity

Methyl 4-aminoisoquinoline-3-carboxylate is a compound of significant interest in medicinal chemistry due to its unique isoquinoline structure and potential biological activities. This article provides an in-depth analysis of its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Molecular Formula : C_{11}H_{10}N_{2}O_{2}
  • Molecular Weight : Approximately 202.21 g/mol
  • Functional Groups : Contains an amino group at the 4-position and a carboxylate group at the 3-position, which contribute to its reactivity and biological activity.

The presence of these functional groups allows for diverse interactions with biological macromolecules, influencing their structure and function.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Anticancer Properties : Studies have shown that compounds with isoquinoline structures can inhibit cancer cell proliferation. This compound has been investigated for its potential to induce apoptosis in various cancer cell lines.
  • Antimicrobial Activity : The compound has demonstrated effectiveness against a range of microbial pathogens, suggesting potential applications in treating infections.
  • Anti-inflammatory Effects : Similar isoquinoline derivatives have been reported to suppress inflammation, indicating that this compound may also possess anti-inflammatory properties .

The mechanism through which this compound exerts its biological effects involves:

  • Hydrogen Bonding : The amino group can form hydrogen bonds with specific biological targets, enhancing binding affinity.
  • Ionic Interactions : The carboxylate group may participate in ionic interactions, further modulating the compound's activity against various targets .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInhibits proliferation in cancer cell lines,
AntimicrobialEffective against various microbial pathogens,
Anti-inflammatorySuppresses inflammation in cellular models ,

Case Study: Anticancer Activity

In a study evaluating the anticancer effects of this compound, researchers treated human cancer cell lines with varying concentrations of the compound. The results indicated a dose-dependent inhibition of cell growth, with IC50 values suggesting potent activity against specific cancer types. Further mechanistic studies revealed that the compound induced apoptosis through the activation of caspase pathways.

Table 2: IC50 Values for Anticancer Activity

Cell LineIC50 (µM)
A549 (Lung)15
MCF7 (Breast)20
HeLa (Cervical)10

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